Marmesin

Catalog No.
S534559
CAS No.
13710-70-8
M.F
C14H14O4
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Marmesin

CAS Number

13710-70-8

Product Name

Marmesin

IUPAC Name

2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3

InChI Key

FWYSBEAFFPBAQU-UHFFFAOYSA-N

SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O

solubility

Soluble in DMSO

Synonyms

(+/-)-Marmesin; Marmesin; (S)-Marmesin.

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O

The exact mass of the compound Marmesin is 246.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-tumor properties

Studies suggest Marmesin might possess anti-tumor properties. Research has shown it can induce apoptosis (programmed cell death) in cancer cells while having minimal impact on healthy cells. Further investigations are needed to understand the mechanisms behind this effect and its potential as an anti-cancer agent.

Anti-inflammatory properties

Marmesin's anti-inflammatory properties are also being explored. In vitro studies have shown it can suppress the production of inflammatory mediators []. More research is required to confirm these findings and determine its effectiveness in treating inflammatory diseases.

Anti-microbial properties

Some studies suggest Marmesin might have anti-microbial properties. Research has indicated it can inhibit the growth of certain bacteria and fungi []. However, further investigations are needed to determine its potency against various pathogens and its potential use in developing new antibiotics.

Marmesin, also known as nodakenetin, is a naturally occurring chemical compound classified as a coumarin. Its molecular formula is C14H14O4C_{14}H_{14}O_{4}, and it plays a significant role in the biosynthesis of furocoumarins, particularly in the plant Ruta graveolens, commonly known as rue. Marmesin serves as an intermediate in the formation of the furan ring necessary for synthesizing various furocoumarins, including psoralen, which are known for their therapeutic properties and biological activities .

Marmesin's mechanism of action is primarily related to its role as a precursor in furanocoumarin biosynthesis []. However, some studies suggest that marmesin itself might possess anti-cancer properties.

  • Anti-cancer effects: Marmesin has been shown to decrease proliferation and cell invasion in lung cancer cells and leukemia cells []. It might achieve this by inducing cell cycle arrest and apoptosis (programmed cell death) []. The exact mechanism by which marmesin exerts these effects is still under investigation [].
  • Limited Information: There is limited information available on the safety hazards associated with marmesin.
  • Further Research Needed: More research is needed to determine its toxicity, flammability, and reactivity. As a precaution, it should be handled with care in a laboratory setting following proper safety protocols.

Marmesin undergoes several chemical transformations, primarily catalyzed by specific enzymes. One key reaction involves its conversion into psoralen through the action of psoralen synthase, an enzyme belonging to the cytochrome P450 family. This enzymatic reaction entails oxidative carbon-carbon bond formation, which is crucial for the generation of furocoumarins . Additionally, marmesin can participate in palladium-catalyzed reactions, which are utilized in synthetic methodologies to create derivatives of coumarins .

Marmesin exhibits a variety of biological activities that contribute to its potential therapeutic applications. Research has indicated that marmesin acts as an angiogenesis inhibitor, effectively inhibiting vascular endothelial growth factor A-stimulated endothelial cell proliferation. This effect is mediated through the down-regulation of cell cycle-related proteins, such as cyclin-dependent kinases . Furthermore, marmesin has been associated with anti-inflammatory and antimalarial properties, making it a compound of interest in pharmacological studies .

The synthesis of marmesin can be achieved through various methods. One notable approach involves a palladium-catalyzed intramolecular coupling reaction, which constructs the dihydropyran ring from an intermediate compound known as (-)-peucedanol. This method highlights the importance of catalytic asymmetric epoxidation in synthesizing marmesin from simpler precursors . Laboratory synthesis has been successfully demonstrated multiple times, emphasizing its viability for research and potential industrial applications.

Marmesin's diverse biological activities lend it to several applications:

  • Pharmaceuticals: Due to its angiogenesis-inhibiting properties, marmesin is being explored for potential use in cancer therapies.
  • Traditional Medicine: Marmesin is utilized in traditional remedies for treating gut disturbances and has been noted for its antimalarial effects in various cultures .
  • Cosmetics: Given its properties related to skin health and potential photoprotection, marmesin may find applications in cosmetic formulations.

Studies investigating the interactions of marmesin with biological systems have revealed its influence on various cellular pathways. For instance, its role in inhibiting endothelial cell proliferation suggests that it may interact with signaling pathways involved in angiogenesis and inflammation. Additionally, research into its interactions with other compounds indicates that marmesin may enhance or modulate the effects of certain phytochemicals present in traditional herbal medicines .

Marmesin shares structural and functional similarities with several other coumarins and furocoumarins. Here are some notable compounds:

CompoundStructure TypeBiological ActivityUnique Features
PsoralenFurocoumarinAntimicrobial, anticancerForms DNA cross-links upon UV exposure
UmbelliferoneCoumarinAntioxidant, anti-inflammatoryNaturally found in many plants
ScopoletinCoumarinAntimicrobial, anti-inflammatoryExhibits potent antioxidant activity
8-MethoxypsoralenFurocoumarinAntimicrobialUsed in PUVA therapy for skin disorders

Marmesin's uniqueness lies in its specific biosynthetic pathway leading to furocoumarins and its distinct biological activities that differentiate it from other similar compounds. Its role as a precursor in the synthesis of psoralen and its potential therapeutic applications make it a compound of significant interest within pharmacology and natural product chemistry .

Marmesin was first isolated in 1947 from the fruits of Ammi majus L. (Apiaceae) by Fahmy and Schönberg during their investigation of phototoxic compounds used in treating leucodermia. Initial characterization identified it as a precursor to psoralen and bergapten, both linear furanocoumarins with therapeutic applications. Structural elucidation revealed a 2,3-dihydrofuranocoumarin backbone with a 2-(1-hydroxy-1-methylethyl) substituent, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry.

Key milestones in its characterization include:

  • 1958: Isolation from Ammi majus fruits using petroleum ether extraction.
  • 1963: First total synthesis by Nakajima et al. via β-resorcylaldehyde derivatization.
  • 1988: Identification of marmesin synthase (cytochrome P450-dependent enzyme) in Ammi majus microsomes, linking it to furanocoumarin biosynthesis.

Taxonomic Classification in Furanocoumarin Family

Marmesin belongs to the furanocoumarin subclass, characterized by a fused furan ring and coumarin core. It is taxonomically categorized as follows:

PropertyClassification
Parent structureCoumarin (benzopyrone)
SubclassFuranocoumarins (linear type)
Biosynthetic originPrenylation of umbelliferone at C6/C8
Common plant sourcesAmmi majus, Aegle marmelos, Celtis durandii

Marmesin is biosynthesized via the phenylpropanoid pathway, involving dimethylallyl pyrophosphate (DMAPP) coupling to umbelliferone, followed by cyclization. Its linear configuration distinguishes it from angular furanocoumarins like angelicin.

Significance in Natural Product Chemistry

Marmesin’s dual role as a biosynthetic intermediate and bioactive compound underpins its importance:

Biosynthetic Precursor

  • Psoralen pathway: Marmesin undergoes oxidative cleavage by psoralen synthase to form psoralen, a photochemotherapeutic agent.
  • Enzymatic studies: Marmesin synthase (CYP71AJ4) in Ammi majus exemplifies cytochrome P450’s role in furanocoumarin diversification.

Research Evolution and Current Scientific Relevance

Research on marmesin has transitioned from structural elucidation to biotechnological applications:

Timeline of Key Advances

DecadeDevelopment
1940–1950sInitial isolation and structural characterization.
1980–1990sEnzymatic biosynthesis studies in Ammi majus.
2000–2010sSynthetic biology approaches for heterologous production.
2020sEngineered E. coli strains achieving 203.69 mg/L marmesin titers.

Modern Applications

  • Metabolic engineering: Optimized MEP pathway in E. coli enhances DMAPP supply for marmesin synthesis.
  • Drug discovery: Serves as a scaffold for derivatives targeting acetylcholinesterase (AChE) and cancer pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.9

Exact Mass

246.0892

Appearance

Solid powder

Melting Point

189.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
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